molecular formula C24H28N4O6 B11282348 Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11282348
M. Wt: 468.5 g/mol
InChI Key: KXFBYQQWLNTXBC-UHFFFAOYSA-N
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Description

ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a combination of various functional groups, including a furan ring, a piperazine ring, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl piperazine intermediate, followed by its reaction with a suitable aldehyde to form the piperazine derivative. This intermediate is then reacted with ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

ETHYL 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O6/c1-3-33-23(30)20-18(25-24(31)26-21(20)16-6-8-17(32-2)9-7-16)15-27-10-12-28(13-11-27)22(29)19-5-4-14-34-19/h4-9,14,21H,3,10-13,15H2,1-2H3,(H2,25,26,31)

InChI Key

KXFBYQQWLNTXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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